(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a heterocyclic compound containing both azetidine and pyridine rings, which are known for their significant roles in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid with similar structural features.
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which exhibit a wide range of biological activities.
Uniqueness
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and development .
Properties
Molecular Formula |
C9H15Cl2N3 |
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Molecular Weight |
236.14 g/mol |
IUPAC Name |
[2-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-7-8-3-1-4-11-9(8)12-5-2-6-12;;/h1,3-4H,2,5-7,10H2;2*1H |
InChI Key |
TWFJHYNIFOOIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=CC=N2)CN.Cl.Cl |
Origin of Product |
United States |
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